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molecular formula C7H5BrN2 B1286650 7-bromo-1H-indazole CAS No. 53857-58-2

7-bromo-1H-indazole

Cat. No. B1286650
M. Wt: 197.03 g/mol
InChI Key: KMHHWCPTROQUFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658646B2

Procedure details

To a solution of 7-bromo-1H-indazole (1 g, 5.1 mmol) in dry tetrahydrofuran (20 mL) was added NaH (305 mg, 60%, 7.65 mmol) at −20° C. under N2 atmosphere. After 20 minutes, (2-(chloromethoxy)ethyl)trimethylsilane (1 g, 6.1 mmol) was added and the mixture was warmed to 20° C. and stirred for 1 hour. Water (2 mL) was added and product extracted with dichloromethane (100 mL), organic phase washed with water (2×10 mL) and brine (2×10 mL) then dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography (silica gel, 200-300 mesh, eluting with ethyl acetate:petroleum ether=1:20) to afford 7-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole (1.27 g, 77%) as a yellow oil. 1H NMR (300 MHz, CDCl3): δ 8.03 (s, 1H), 7.69 (d, 1H, J=8.7 Hz), 7.60 (d, 1H, J=8.1 Hz), 7.06-7.01 (m, 1H), 6.08 (s, 2H), 3.60 (t, 2H, J=7.8 Hz), 0.90 (d, 2H, J=8.1 Hz), 0.01 (s, 9H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
305 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][N:8]=[CH:7]2.[H-].[Na+].Cl[CH2:14][O:15][CH2:16][CH2:17][Si:18]([CH3:21])([CH3:20])[CH3:19].O>O1CCCC1>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[N:9]([CH2:14][O:15][CH2:16][CH2:17][Si:18]([CH3:21])([CH3:20])[CH3:19])[N:8]=[CH:7]2 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=CC=C2C=NNC12
Name
Quantity
305 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClCOCC[Si](C)(C)C
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
product extracted with dichloromethane (100 mL), organic phase
WASH
Type
WASH
Details
washed with water (2×10 mL) and brine (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel, 200-300 mesh, eluting with ethyl acetate:petroleum ether=1:20)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C=CC=C2C=NN(C12)COCC[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.27 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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